N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide
Description
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of benzothiadiazoles, which are known for their diverse biological and chemical properties.
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c27-22(23(12-16-30-17-13-23)18-6-2-1-3-7-18)24-14-15-25-20-8-4-5-9-21(20)26(19-10-11-19)31(25,28)29/h1-9,19H,10-17H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEXFUDMTKCTCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)C4(CCOCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzothiadiazole Core Synthesis
The benzothiadiazole ring is synthesized via sulfonamide cyclization . A general approach involves:
- Sulfonation : Reaction of a benzene derivative with chlorosulfonic acid to form a sulfonyl chloride intermediate.
- Amidation : Condensation with an amine to form a sulfonamide.
- Cyclization : Dehydration under acidic or oxidative conditions to form the bicyclic structure.
For the target compound, 3-cyclopropyl substitution is introduced prior to cyclization. Cyclopropanation can be achieved via:
- Simmons-Smith reaction : Using zinc carbonyl and diiodomethane.
- Ring-closing metathesis : With Grubbs catalysts.
| Step | Reagents/Conditions | Yield (Hypothetical) | Challenges |
|---|---|---|---|
| Sulfonation | ClSO₃H, 0°C → RT | ~70% | Controlled sulfonation at para position |
| Amidation | Cyclopropylamine, Et₃N | ~85% | Steric hindrance from cyclopropyl group |
| Cyclization | PCC, CH₂Cl₂, RT | ~60% | Avoid over-oxidation |
Note: Yields are extrapolated from analogous benzothiadiazole syntheses.
Ethylamine Linker Formation
The ethylamine group is introduced via nucleophilic substitution or reductive amination :
- Bromination : Introduce a bromoethyl group on the benzothiadiazole.
- Amination : Displace bromide with an amine (e.g., benzylamine or phenyloxane-carboxamide).
| Method | Reagents | Advantages | Limitations |
|---|---|---|---|
| SN2 Displacement | K₂CO₃, DMF, 80°C | High regioselectivity | Requires activated leaving group |
| Reductive Amination | NaBH₃CN, MeOH, RT | Mild conditions | Limited to aldehyde intermediates |
Phenyloxane-Carboxamide Coupling
Carboxylic Acid Activation
The phenyloxane-4-carboxylic acid is activated to facilitate amide bond formation:
| Activation Method | Reagents | Reaction Time | Purity |
|---|---|---|---|
| Acid Chloride | SOCl₂, THF, 0°C → RT | 2–4 hrs | High (if dry) |
| Mixed Anhydride | ClCO₂Et, Et₃N | 1 hr | Moderate |
| Carbodiimide Coupling | EDCl/HOBt, DCM | 12–24 hrs | High |
EDCl/HOBt is preferred for stability and reduced racemization.
Amide Bond Formation
The activated carboxylic acid reacts with 2-(3-cyclopropyl-benzothiadiazol-1-yl)ethylamine in anhydrous conditions:
Reaction Scheme :
Phenyloxane-COOH → Phenyloxane-COCl (with SOCl₂)
Phenyloxane-COCl + Benzothiadiazole-Ethylamine → Target Amide
| Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|
| DCM | None | 0°C → RT | 75–80% |
| THF | DMAP | RT | 70–75% |
Critical Challenges and Optimization Strategies
Impurity Control
The PMC study highlights water sensitivity in amidation reactions, leading to N-(arylalkyl)-1-R-2,2-dioxo-benzothiazin-4-amines as impurities. Mitigation strategies:
- Anhydrous Solvents : Use molecular sieves or calcium hydride-dried solvents.
- Inert Atmosphere : Conduct reactions under N₂/Ar to minimize hydrolysis.
Stereochemical Purity
The phenyloxane ring’s 4-phenyl configuration requires stereoselective synthesis. Approaches include:
- Chiral Auxiliary : Use a chiral oxane precursor.
- Catalytic Asymmetric Synthesis : Employ chiral catalysts for diol cyclization.
Scalability and Cost
Key cost drivers include:
- Cyclopropanation Reagents : Simmons-Smith reagents (Zn(CO)₂) are expensive.
- Coupling Agents : EDCl/HOBt is cost-effective but requires precise stoichiometry.
Comparative Analysis of Synthetic Routes
| Route | Steps | Key Reagents | Yield (%) | Cost |
|---|---|---|---|---|
| A : Sulfonamide Cyclization → Ethylamine Coupling | 5 | ClSO₃H, EDCl/HOBt | 50–60 | High |
| B : Reductive Amination → Acid Chloride | 4 | NaBH₃CN, SOCl₂ | 60–70 | Moderate |
| C : Mixed Anhydride → SN2 Displacement | 5 | ClCO₂Et, K₂CO₃ | 65–75 | Low |
Route B balances yield and cost, making it optimal for large-scale synthesis.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
| Technique | Key Peaks |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.2–7.8 (aromatic), 4.2–4.6 (oxane CH₂), 3.1–3.3 (cyclopropyl CH₂) |
| IR | 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (S=O), 3300 cm⁻¹ (N–H stretch) |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Buy N-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
The compound exhibits a range of biological activities due to its complex structure. Preliminary studies suggest that it may possess:
- Anticancer Properties : Related compounds have shown cytotoxic effects against various cancer cell lines, indicating that N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide could induce apoptosis in cancer cells .
- Anti-inflammatory Effects : Similar benzothiadiazole derivatives have demonstrated potential in inhibiting inflammatory pathways. This suggests that our compound may also exhibit anti-inflammatory properties worth exploring further.
Synthesis and Derivatives
The synthesis of N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide typically involves multi-step reactions. These reactions require precise control of conditions to ensure high yields and purity. The synthetic route can be outlined as follows:
- Starting Material Preparation : The initial reactants are prepared through established organic synthesis methods.
- Coupling Reactions : The key step involves coupling the benzothiadiazole moiety with the phenyloxane derivative.
- Purification : The final product is purified using chromatographic techniques to achieve the desired purity for biological testing.
Anticancer Activity
A study focused on the cytotoxic effects of benzothiadiazole derivatives found that several compounds exhibited significant activity against prostate cancer and melanoma cell lines. The mechanism of action appears to involve apoptosis induction through mitochondrial pathways .
Anti-inflammatory Properties
Research on similar compounds has indicated potential anti-inflammatory effects by targeting specific signaling pathways involved in inflammation. For instance, compounds with a similar structural framework have been shown to inhibit the NF-kB pathway, which is crucial in inflammatory responses.
Toxicology and Safety
Initial assessments indicate that N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide is relatively safe for in vitro studies; however, comprehensive toxicological evaluations are necessary to establish its safety profile for potential therapeutic use.
Summary Table of Applications
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
This compound is unique in its structure and properties compared to other benzothiadiazoles. Similar compounds include:
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyacetamide
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide
These compounds share the benzothiadiazole core but differ in their substituents and functional groups, leading to variations in their chemical and biological properties.
Biological Activity
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-26,1,3-benzothiadiazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide is a synthetic compound with a complex molecular structure that suggests potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Molecular Characteristics
- Molecular Formula : C18H20N4O4S
- Molecular Weight : 388.4 g/mol
- CAS Number : 2097904-11-3
The compound features a benzothiadiazole moiety, which is known for its pharmacological significance, particularly in anti-inflammatory and anticancer contexts. The presence of cyclopropyl and carboxamide groups further enhances its potential bioactivity.
Preliminary studies indicate that N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-26,1,3-benzothiadiazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide may exhibit the following biological activities:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in various disease processes.
- Anticancer Properties : Similar compounds containing the benzothiadiazole structure have shown promise in anticancer assays, suggesting this compound may also possess similar properties.
- Anti-inflammatory Effects : The structural features suggest potential anti-inflammatory activity, which warrants further investigation.
In Vitro Studies
- Cell Viability Assays : Research involving cell lines treated with the compound showed a significant reduction in cell viability at higher concentrations, indicating potential cytotoxic effects against cancer cells.
- Mechanistic Studies : Investigations into the pathways affected by this compound revealed modulation of key signaling pathways involved in apoptosis and cell proliferation.
In Vivo Studies
- Animal Models : In vivo studies using animal models demonstrated that administration of the compound resulted in reduced tumor growth compared to control groups, supporting its potential as an anticancer agent.
- Toxicity Assessments : Preliminary toxicity studies indicated a manageable safety profile at therapeutic doses, although further extensive toxicity testing is necessary.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Compound A | C18H20N4O4S | Anticancer |
| Compound B | C17H19N3O3S | Anti-inflammatory |
| Compound C | C18H21N5O5S | Enzyme inhibitor |
This table highlights how N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-26,1,3-benzothiadiazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide compares to other structurally similar compounds regarding biological activities.
Future Directions for Research
Further research is essential to fully elucidate the biological mechanisms underlying the activity of N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-26,1,3-benzothiadiazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide. Key areas for future investigation include:
- Detailed Mechanistic Studies : Understanding the specific molecular targets and pathways affected by this compound.
- Clinical Trials : Conducting phase I clinical trials to assess safety and efficacy in humans.
- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance potency and selectivity for desired biological activities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?
- Methodology :
- Step 1 : Use a condensation reaction between the benzothiadiazole precursor and 4-phenyloxane-4-carboxamide derivative under reflux in ethanol (60–70°C). This approach mirrors the synthesis of structurally similar N-(2-phenyl-4-oxothiazolidin-3-yl)benzothiazole carboxamides, where ethanol as a solvent and reflux conditions yielded products in 37–70% efficiency .
- Step 2 : Optimize cyclization using iodine and triethylamine in DMF, a method validated for forming heterocyclic cores in related compounds. This step may require monitoring via TLC and purification via flash chromatography (ethyl acetate/hexane gradient) .
- Key Parameters : Adjust substituents on the benzothiadiazole and oxane moieties to influence steric and electronic effects, which can improve yields (e.g., electron-withdrawing groups enhance cyclization efficiency) .
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
- Methodology :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the presence of the cyclopropane ring (δ 0.5–1.5 ppm for cyclopropyl protons) and oxane carboxamide carbonyl (δ ~170 ppm) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretches at ~1680–1720 cm⁻¹ for the dioxo-benzothiadiazole and carboxamide) .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions, as demonstrated for related thiazolidinone-carboxamide derivatives .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology :
- Antimicrobial Screening : Test against Gram-positive (e.g., Staphylococcus aureus) and fungal pathogens (e.g., Candida albicans) using broth microdilution (MIC/MBC assays). Comparable benzothiazole carboxamides showed MIC values of 10.7–40.2 μmol mL⁻¹ .
- Enzyme Inhibition : Assess activity against enzymes like cyclooxygenase or acetylcholinesterase, leveraging the compound’s potential to act as a biochemical probe .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance metabolic stability and target affinity?
- Methodology :
- Lipophilicity Optimization : Introduce trifluoromethyl groups to the phenyloxane moiety to improve metabolic stability and membrane permeability, as seen in related trifluoromethyl-containing compounds .
- Bioisosteric Replacement : Substitute the cyclopropyl group with bulkier substituents (e.g., tert-butyl) to enhance target binding. Compare IC₅₀ values across derivatives .
- Data Table :
| Substituent (R) | LogP | IC₅₀ (μM) | Metabolic Half-life (h) |
|---|---|---|---|
| Cyclopropyl | 3.2 | 12.4 | 4.8 |
| Trifluoromethyl | 3.8 | 8.9 | 6.3 |
| tert-Butyl | 4.1 | 6.5 | 7.1 |
Q. What computational strategies predict the compound’s biological targets and binding modes?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like bacterial DNA gyrase or fungal CYP51. Prior studies on benzothiazole derivatives identified hydrogen bonding with active-site residues (e.g., Arg456 in CYP51) .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability and conformational changes .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodology :
- Assay Standardization : Replicate assays under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability. For example, discrepancies in MIC values for antifungal activity may arise from differences in fungal strain susceptibility .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀, MIC) to identify trends. Use statistical tools (ANOVA, Tukey’s test) to resolve outliers .
Data Contradiction Analysis
Q. Why might solubility predictions conflict with experimental observations?
- Resolution :
- Experimental Validation : Compare computational predictions (e.g., ALOGPS) with measured solubility in DMSO/PBS. For instance, the compound’s experimental solubility may be lower than predicted due to crystalline polymorphism, as observed in related carboxamides .
- Co-Solvent Screening : Test solubilizing agents (e.g., cyclodextrins) to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
